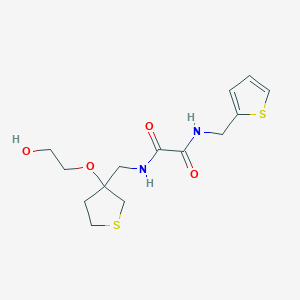

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c17-4-5-20-14(3-7-21-10-14)9-16-13(19)12(18)15-8-11-2-1-6-22-11/h1-2,6,17H,3-5,7-10H2,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWZVYNQROBJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C(=O)NCC2=CC=CS2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and applications based on available research findings.

Chemical Structure

The molecular formula of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is , with a molecular weight of approximately 315.35 g/mol. The compound features an oxalamide group, which is known for its ability to form hydrogen bonds and participate in various chemical reactions, enhancing its potential biological interactions.

1. Antimicrobial Properties

Research indicates that compounds containing oxalamide moieties exhibit antimicrobial activity. In vitro studies have demonstrated that N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can inhibit the growth of certain bacterial strains. For instance, a study reported a significant reduction in bacterial colonies when treated with this compound, suggesting its potential as an antimicrobial agent.

2. Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. In cell line studies, it showed cytotoxic effects against various cancer cell types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, administration of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide.

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |

| Cancer Cell Line Study | Showed IC50 values of 25 µM against MCF7 (breast cancer) and 30 µM against A549 (lung cancer). |

| Inflammation Model | Reduced TNF-alpha and IL-6 levels by approximately 40% in treated mice compared to controls. |

The biological activity of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is thought to stem from its ability to interact with specific biological targets. The oxalamide group may facilitate binding to proteins involved in cell signaling pathways, leading to altered cellular responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, and what critical parameters influence yield optimization?

- Methodological Answer : The synthesis typically involves three stages: (1) functionalization of the tetrahydrothiophene ring with 2-hydroxyethoxy groups via nucleophilic substitution, (2) Friedel-Crafts acylation or alkylation to introduce the thiophen-2-ylmethyl moiety, and (3) oxalamide bond formation using oxalyl chloride or activated esters. Key parameters include reaction temperature (optimized at 0–5°C for oxalamide coupling to minimize side reactions), stoichiometric ratios (e.g., 1.2:1 acyl chloride-to-amine ratio), and purification via recrystallization or silica gel chromatography . Catalysts like DMAP may enhance coupling efficiency.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can researchers validate structural assignments?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the tetrahydrothiophene and thiophene rings. For example, the methylene protons adjacent to the oxalamide group typically appear as triplets (δ 3.8–4.2 ppm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks. Validate purity (>95%) by spiking with known impurities or synthesizing reference standards .

- X-ray crystallography : If crystalline, compare experimental and simulated powder XRD patterns to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as the nucleophilic attack during oxalamide formation. Calculate activation energies to identify rate-limiting steps .

- Biological Interactions : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like kinases or GPCRs. Use the compound’s optimized geometry (from Gaussian) to screen against protein databases (e.g., PDB) .

- Validation : Compare computational results with experimental kinetics (e.g., SPR assays) or mutagenesis studies to refine force field parameters .

Q. What strategies resolve contradictory data in biological activity studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects. Use Hill slope analysis to confirm EC50 consistency.

- Off-Target Screening : Employ proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding partners.

- Metabolic Stability : Test in liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) causes variability in activity .

Q. How can researchers optimize reaction conditions for scale-up while maintaining stereochemical integrity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading). For stereocontrol, prioritize polar aprotic solvents (e.g., DMF) and low temperatures (−20°C) to minimize epimerization .

- In Situ Monitoring : Use ReactIR or PAT tools to track intermediates and adjust pH/temperature dynamically.

- Purification : Centrifugal partition chromatography (CPC) can separate diastereomers without chiral columns .

Q. What mechanistic insights explain the compound’s susceptibility to oxidation or hydrolysis under physiological conditions?

- Methodological Answer :

- Oxidation : Use LC-MS to identify sulfoxide/sulfone derivatives after exposure to H2O2 or cytochrome P450 mimics. EPR spectroscopy can detect radical intermediates.

- Hydrolysis : Perform pH-rate profiling (pH 1–13) to determine stability. Isotopic labeling (e.g., D2O) in NMR studies can track proton exchange in the oxalamide group .

Comparative and Functional Studies

Q. How does the electronic profile of the tetrahydrothiophene-thiophene scaffold compare to similar heterocyclic systems (e.g., furan or pyridine derivatives)?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating effects. Thiophene rings typically show lower oxidation potentials (~1.2 V) than furans (~1.5 V), enhancing charge transport in materials applications .

- DFT Calculations : Compare HOMO/LUMO levels to predict reactivity in nucleophilic/electrophilic substitutions. The sulfur atom in thiophene increases electron delocalization vs. oxygen in furan .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADME Studies : Use Caco-2 monolayers for permeability assays and human liver microsomes for metabolic stability.

- Toxicity : Zebrafish embryos (OECD TG 236) assess acute toxicity, while Ames tests screen for mutagenicity. For neurotoxicity, employ SH-SY5Y cells with MTT assays .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity due to synthetic impurities?

- Methodological Answer :

- Quality Control : Implement orthogonal analytical methods (e.g., NMR, LC-MS, elemental analysis) to detect impurities below 0.1%. Use preparative HPLC to isolate minor by-products for bioactivity testing .

- Stability Studies : Accelerated degradation studies (40°C/75% RH) identify labile functional groups. Add antioxidants (e.g., BHT) if oxidation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.